N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca system) substituted with a propyl group, a sulfanyl moiety, and an acetamide-linked 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-12-25-21(27)20-19(16-6-4-5-7-17(16)29-20)24-22(25)30-13-18(26)23-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYVKGJGDSBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant thorough investigation. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Phenyl Ring : The presence of a methoxy group enhances lipophilicity and may influence receptor interactions.
- Tricyclic Core : The diazatricyclo structure suggests potential interactions with various biological targets due to its rigid conformation.
- Sulfanyl Group : This moiety may play a role in redox reactions and interactions with thiol-containing biomolecules.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on various enzymes:
- Cyclooxygenases (COX) : Compounds resembling this structure have shown moderate inhibition of COX enzymes, which are implicated in inflammatory processes.
- Lipoxygenases (LOX) : Similar derivatives have been reported to inhibit LOX enzymes, contributing to their anti-inflammatory properties.
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance:
- MCF-7 Cells : Studies have demonstrated that related compounds exhibit IC50 values in the range of 10-20 µM against breast cancer cells, indicating potential for further exploration in cancer therapeutics.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX Inhibition | COX-2 | 15.2 | |
| LOX Inhibition | LOX-15 | 18.5 | |
| Cytotoxicity | MCF-7 | 12.0 | |
| Cholinesterase Inhibition | AChE | 19.2 | |
| Cholinesterase Inhibition | BChE | 13.2 |
Case Study 1: Anti-inflammatory Potential
In a study evaluating the anti-inflammatory effects of similar compounds, researchers found that those with methoxy substitutions exhibited significant reductions in pro-inflammatory cytokines in vitro. This suggests that the methoxy group may enhance the compound's ability to modulate inflammatory pathways.
Case Study 2: Cancer Cell Line Studies
A series of related compounds were tested against various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that modifications to the tricyclic core significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values below 10 µM.
Comparison with Similar Compounds
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide
This compound shares the acetamide and methoxyphenyl moieties but differs in its sulfonamido linkage and lack of a tricyclic core. X-ray crystallography reveals stabilization via intramolecular C–H···O and N–H···O hydrogen bonds, contrasting with the tricyclic system in the target compound, which likely relies on rigid ring conformation for stability .
| Property | Target Compound | N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide |
|---|---|---|
| Core Structure | Tricyclic (8-oxa-3,5-diazatricyclo) | Linear sulfonamide |
| Key Functional Groups | Sulfanyl, acetamide, propyl | Sulfonamido, acetamide |
| Stabilization Mechanism | Conformational rigidity of tricyclic system | Hydrogen bonding (C–H···O, N–H···O) |
Azo-Based Acetamide Derivatives
Compounds like 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide exhibit planar azo (-N=N-) linkages, enabling π-π stacking interactions.
Computational and Modeling Insights
Density Functional Theory (DFT) studies on analogous acetamides highlight the role of electron-withdrawing groups (e.g., methoxy) in modulating reactivity. The target compound’s methoxyphenyl group may enhance electron density at the acetamide carbonyl, influencing binding affinity . Additionally, the lumping strategy—grouping structurally similar compounds—could classify this molecule with tricyclic sulfanyl-acetamides, predicting shared degradation pathways or solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
